molecular formula C6H11NO B127021 epsilon-Caprolactam-D10 CAS No. 169297-53-4

epsilon-Caprolactam-D10

Cat. No.: B127021
CAS No.: 169297-53-4
M. Wt: 123.22 g/mol
InChI Key: JBKVHLHDHHXQEQ-YXALHFAPSA-N
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Biochemical Analysis

Biochemical Properties

Epsilon-Caprolactam-D10 interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be utilized by the bacterium Brevibacterium epidermidis . This bacterium can grow within a broad range of this compound concentrations, optimally at 1.0–2.0 g/L . It degrades this compound over time, indicating a biochemical interaction .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. For example, it has been found to inhibit the growth of several Bacillus sp. and Rhizobium sp., but cells of Arthrobacter sp. were able to grow in the presence of this compound . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. For instance, in Pseudomonas jessenii, a caprolactamase and an aminotransferase have been identified that are involved in the initial steps of this compound conversion . This suggests that this compound can bind to these enzymes, leading to enzyme activation or inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a caprolactam biodegradation experiment using gas chromatography showed that Brevibacterium epidermidis degrades this compound over 160 hours . This indicates that this compound has a certain degree of stability and degradation over time.

Metabolic Pathways

This compound is involved in specific metabolic pathways. In Pseudomonas jessenii, proteins and genes involved in caprolactam metabolism have been identified, suggesting that this compound is involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epsilon-Caprolactam-D10 can be synthesized through the Baeyer-Villiger oxidation of cyclohexanone using organic peroxy acids. This method involves the oxidation of cyclohexanone to epsilon-Caprolactone, which is then converted to this compound by reacting with deuterated ammonia .

Industrial Production Methods

The industrial production of this compound typically involves the continuous synthesis of epsilon-Caprolactone in a microreactor system. This method addresses the strong exothermic nature of the Baeyer-Villiger oxidation and allows for efficient production under controlled conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epsilon-Caprolactam-D10 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. Its isotopic labeling provides distinct advantages in tracing and analyzing chemical reactions .

Biological Activity

Epsilon-Caprolactam-D10, a deuterated derivative of epsilon-Caprolactam, is primarily recognized for its applications in the synthesis of Nylon 6 and its unique isotopic properties that facilitate various scientific studies. This article delves into the biological activity of this compound, exploring its interactions with biological systems, biodegradability, and potential applications in medicine and industry.

Overview of this compound

This compound (CAS Number: 169297-53-4) is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and making it a valuable compound in nuclear magnetic resonance (NMR) spectroscopy. Its chemical structure allows it to participate in biochemical reactions, particularly in microbial metabolism and polymerization processes.

Target Proteins and Pathways

This compound interacts with various enzymes and proteins, notably influencing the fibrinolytic pathway by acting as an antifibrinolytic agent through its effect on plasminogen , a key protein in blood clotting. The compound's action results in the induction of clotting , which has implications for both therapeutic applications and understanding its biological behavior in microbial environments.

Research indicates that this compound is utilized by certain bacteria as a carbon and nitrogen source. For instance, Brevibacterium epidermidis can degrade this compound effectively, showcasing its potential for biodegradation in environmental contexts . Additionally, studies have shown that while some bacterial strains like Bacillus and Rhizobium exhibit inhibited growth in the presence of this compound, others such as Arthrobacter thrive.

Cellular Effects

The compound's interaction with cellular processes is significant. In laboratory settings, this compound has been observed to affect various cellular mechanisms:

  • Inhibition of Growth : Certain bacterial strains are inhibited by this compound.
  • Biodegradation : The compound undergoes biodegradation processes that can be monitored over time using gas chromatography techniques, indicating a degradation period extending up to 160 hours.

Vibrational Spectroscopy Analysis

A study conducted on the vibrational spectra of this compound revealed distinct spectral features that aid in understanding its molecular interactions. The use of infrared (IR) and Raman spectroscopy provided insights into the compound's vibrational modes, which are crucial for characterizing its behavior in solid-state interactions .

Spectral FeatureWavenumber (cm1^{-1})Description
N–H Stretch~3200Characteristic mode for secondary amides
C=O Stretch~1646Indicates lactam structure
N–H In-plane Bend~1471Involved in Fermi resonance with N–H stretch

Biodegradation Studies

This compound has been shown to be readily biodegradable according to OECD guidelines. Its degradation pathway involves hydrolysis when in contact with water, suggesting a low bioaccumulation potential due to its favorable log Pow value .

Drug Delivery Systems

Due to its biocompatibility, this compound is being investigated for potential use in drug delivery systems. Its ability to interact with biological membranes could facilitate the development of novel therapeutic agents.

Polymer Production

In industrial applications, this compound serves as a monomer for producing high-performance materials like Nylon 6. Its polymerization occurs under specific conditions where it undergoes ring hydrolysis at elevated temperatures .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKVHLHDHHXQEQ-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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